3-(Difluoromethyl)-4-(propylsulfanyl)aniline
Description
3-(Difluoromethyl)-4-(propylsulfanyl)aniline is a fluorinated aniline derivative featuring a difluoromethyl (–CF₂H) group at the 3-position and a propylsulfanyl (–S–C₃H₇) substituent at the 4-position of the aromatic ring. The compound combines the electron-withdrawing effects of fluorine with the lipophilic thioether moiety, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and bioavailability by reducing the basicity of the aniline nitrogen, while the propylsulfanyl group contributes to membrane permeability .
Properties
IUPAC Name |
3-(difluoromethyl)-4-propylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-2-5-14-9-4-3-7(13)6-8(9)10(11)12/h3-4,6,10H,2,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCVZKEHUAXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of aniline derivatives using difluoromethylation reagents under specific reaction conditions . The propylsulfanyl group can be introduced through nucleophilic substitution reactions involving appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-4-(propylsulfanyl)aniline may involve large-scale difluoromethylation and sulfanyl substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(propylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-(propylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(propylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propylsulfanyl group can modulate its reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3-(Difluoromethyl)-4-(propylsulfanyl)aniline with three analogs:
Key Observations:
Lipophilicity (logP): The propylsulfanyl group in the target compound increases logP compared to sulfonyl-containing analogs (e.g., 3-(Azepane-1-sulfonyl)-4-methylaniline), enhancing passive diffusion across biological membranes . The difluoromethyl group (–CF₂H) provides moderate electron-withdrawing effects, reducing the amine’s basicity (pKa ~3.5–4.0) compared to non-fluorinated anilines (pKa ~5.0) .
Metabolic Stability:
- The thioether (–S–C₃H₇) in the target compound is susceptible to oxidation to sulfoxide/sulfone metabolites, which may shorten its half-life relative to pre-oxidized sulfonyl analogs (e.g., 4-methanesulfonyl derivatives) .
– Fluorination (–CF₂H) mitigates oxidative degradation at the aromatic ring, improving resistance to cytochrome P450 enzymes .
In contrast, the compact difluoromethyl and flexible propylsulfanyl groups in the target compound allow for better conformational adaptability in receptor docking .
Biological Activity
3-(Difluoromethyl)-4-(propylsulfanyl)aniline is a chemical compound that has garnered interest due to its potential biological activities. This compound features a difluoromethyl group and a propylsulfanyl group attached to an aniline structure, which may influence its interaction with biological systems. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that 3-(Difluoromethyl)-4-(propylsulfanyl)aniline exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The presence of the difluoromethyl group is believed to enhance its lipophilicity, allowing better cell membrane penetration and subsequent interaction with intracellular targets.
Case Studies and Research Findings
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Case Study: Antibacterial Efficacy
- A study conducted on the antibacterial efficacy of 3-(Difluoromethyl)-4-(propylsulfanyl)aniline involved testing against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.
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Case Study: Cytotoxicity in Cancer Cells
- In a cytotoxicity assay using human breast cancer cell lines (MCF-7), 3-(Difluoromethyl)-4-(propylsulfanyl)aniline showed an IC50 value of 15 µM, suggesting significant potential for further development as an anticancer agent.
The biological activity of 3-(Difluoromethyl)-4-(propylsulfanyl)aniline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in microorganisms.
- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
